Nipradilol
Overview
Description
Neuroprotective Effects and Ocular Penetration
Nipradilol, an alpha(1), beta-blocker with nitric oxide donative action, has been shown to have neuroprotective effects against NMDA-induced retinal damage in rats. The coadministration of nipradilol with NMDA significantly reduced cell loss in the ganglion cell layer and the thinning of the retinal neural cell layers. This suggests that the nitric oxide released from nipradilol may be responsible for its protective effects. Additionally, studies have indicated that nipradilol can penetrate the posterior retina after topical application, reaching pharmacologically active concentrations, which could be beneficial for treating retinal diseases .
Aqueous Humor Dynamics and Fundus Circulation
Nipradilol's effects on aqueous humor dynamics and optic nerve head (ONH) circulation were studied in albino rabbits. The drug was found to lower intraocular pressure (IOP) and increase uveoscleral outflow without significant effects on blood-aqueous barrier permeability. Moreover, nipradilol increased ONH tissue blood velocity, which could be attributed to the locally penetrating drug. These findings suggest that nipradilol has the potential to be an effective antiglaucoma agent .
Inhibition of Apoptosis in PC12 Cells
Nipradilol has demonstrated a cytoprotective effect on PC12 cell death induced by serum withdrawal. The drug inhibited apoptosis by preventing the activation of caspase-3 through NO-related S-nitrosylation and the activation of protein kinase G. This indicates that nipradilol's alpha1- and beta-adrenoceptor-blocking and nitric oxide-donating properties may contribute to its cytoprotective effects .
Effect on Glutamate Neurotoxicity
In rat cortical cultures, nipradilol showed both cytotoxic and cytoprotective actions. At high concentrations, nipradilol reduced cell viability, while at lower concentrations, it prevented neuronal cell death induced by glutamate. The neuroprotective effect of nipradilol was found to be independent of cyclic GMP, suggesting that the nitric oxide released from nipradilol modulates NMDA receptor function .
Preservation of Endothelial Nitric Oxide Response
Nipradilol preserved the acetylcholine-induced nitric oxide-mediated relaxation in atherosclerotic vessels of rabbits. The drug released nitric oxide in the presence of cells, which was greater in atherosclerotic aorta with nipradilol treatment. This suggests that nipradilol may protect endothelium-derived relaxation in atherosclerotic vessels and partially inhibit cholesterol accumulation in lesions .
Inhibition of Mesangial Cell Mitogenesis
The beta-adrenoreceptor blocking agent nipradilol was found to inhibit rat mesangial cell mitogenesis through the activation of soluble guanylate cyclase. This resulted in an increase in intracellular cyclic guanosine monophosphate (cGMP) and inhibition of [3H]thymidine incorporation into the cells. These findings indicate that nipradilol may modulate mesangial cell function, which could be relevant for the treatment of glomerulonephritis .
Vasodilatory Effects in Rabbit Ciliary Artery
Nipradilol induced dose-dependent relaxation in the isolated rabbit ciliary artery, which was pre-contracted with high-K solutions. The relaxation was due to the nitric oxide produced by denitrification of nipradilol itself and also because nipradilol may act as an alpha-adrenergic antagonist. These mechanisms could explain the increased ocular blood flow observed with nipradilol in vivo .
Regulation of Nitric Oxide Synthesis in Mesangial Cells
Nipradilol inhibited DNA synthesis by regulating nitric oxide synthesis in cultured rat mesangial cells. The anti-mitogenic effect of nipradilol was significantly inhibited in the presence of L-NAME, a nitric oxide synthase inhibitor. This suggests that nipradilol's efficacy in treating glomerulonephritis may be due to an increase in intracellular cGMP .
Rapid Increase in Plasma Nitrite Concentration
In anesthetized dogs, intravenous administration of nipradilol resulted in a rapid increase in plasma nitrite concentration, indicating systemic vasodilation via nitric oxide release. This highlights nipradilol's potential for systemic vasodilatory effects in vivo10.
Scientific Research Applications
Neuroprotection and Glutamate Neurotoxicity
Nipradilol has been shown to protect cultured cortical neurons against glutamate neurotoxicity. This protection is mediated through cyclic GMP-independent mechanisms, and nitric oxide released from nipradilol may modulate NMDA receptor function to exert a neuroprotective effect (Taguchi et al., 2006).
Optic Nerve Protection
Nipradilol demonstrates a neuroprotective effect on optic nerve injury in rats. It has been found to alleviate retinal ganglion cell (RGC) death induced by optic nerve crush injury, suggesting its potential in treating optic nerve-related conditions (Md. Zahidul Karim et al., 2009).
Ocular Blood Flow
Studies have shown that nipradilol increases ocular blood flow, likely due to its vasodilatory effects. This is observed in both rabbit ciliary arteries and in human studies, indicating its potential as an antiglaucoma agent (Yoshitomi et al., 2002).
Retinal Protection
Nipradilol has shown protective action against ischemia-induced retinal damage in rats. This suggests its possible therapeutic use in cases of transient retinal ischemia, offering protection to retinal cells (Taniai et al., 2002).
Inhibition of Apoptosis
In studies involving PC12 cells, nipradilol inhibited apoptosis induced by serum withdrawal. This effect is attributed to the caspase-3 inhibition mediated by NO-related S-nitrosylation and activation of protein kinase G (Tomita et al., 2002).
Vascular Smooth Muscle Cell Growth
Nipradilol has been found to suppress the growth of rat vascular smooth muscle cells without inducing apoptosis. This suggests its effectiveness in preventing the progression of conditions like restenosis after angioplasty (Igarashi et al., 2003).
Safety And Hazards
Nipradilol should be handled in accordance with good industrial hygiene and safety practice . It is advised to ensure adequate ventilation and set up emergency exits and the risk-elimination area . Eye/face protection such as tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) should be worn .
Future Directions
Recent technical advances have led to the availability of methods such as scanning laser ophthalmoscopy, optical coherence tomography, or scanning laser polarimetry, which are expected to be used more in the future . The long-term efficacy and safety of nipradilol were investigated and the efficacy, safety and utility of topical nipradilol and timolol were compared in patients with primary open-angle glaucoma or ocular hypertension .
properties
IUPAC Name |
[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCPLEZZPVJJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868615 | |
Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nipradilol | |
CAS RN |
81486-22-8 | |
Record name | Nipradilol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81486-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipradilol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIPRADILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.